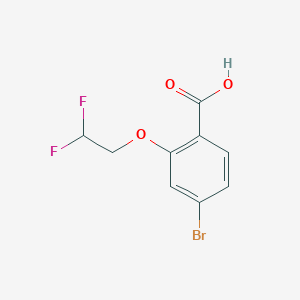

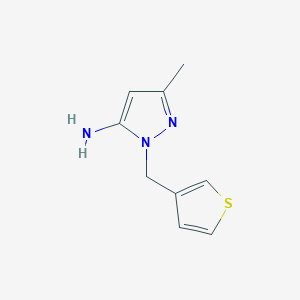

![molecular formula C14H19N3 B1464673 3-{[4-(氨甲基)哌啶-1-基]甲基}苯甲腈 CAS No. 1281409-66-2](/img/structure/B1464673.png)

3-{[4-(氨甲基)哌啶-1-基]甲基}苯甲腈

描述

“3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile” is an organic compound that belongs to the class of compounds known as indazoles . These are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . It is a small molecule and is considered experimental .

Molecular Structure Analysis

The molecular structure of “3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile” involves hydrogen bonding with residues GLY 210, GLU 208, ASP 270, and GLU 220, Pi-Pi stacking with TRP 132, ARG 146 and hydrophobic interaction with LEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, ALA 191 with a docking score of -14.860 .

Chemical Reactions Analysis

The compound “3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile” has been identified as a potential inhibitor of cancer Osaka thyroid kinase . It plays a major role in the TNF-alpha production through the MEK, ERK pathway and the production of other pro-inflammatory cytokines such as IL-1 beta .

科学研究应用

Cancer Research

This compound has shown potential as an inhibitor of the Cancer Osaka Thyroid (COT) kinase, which is implicated in the production of pro-inflammatory cytokines and plays a significant role in inflammatory diseases and cancer. It has been identified through molecular docking studies as a potent inhibitor, suggesting its use in developing new anticancer agents .

Pharmacology

In pharmacological research, the compound’s interaction with serine/threonine-protein kinase Chk1 has been noted. Although its exact pharmacodynamics are not well-documented, its binding actions suggest a role in modulating kinase activity, which is crucial in cell cycle regulation and cancer therapy .

Neuroscience

While specific applications in neuroscience are not detailed in the available data, the compound’s structural features suggest it could be explored for its interactions with neural receptors or enzymes, given the importance of piperidine derivatives in medicinal chemistry related to neurological conditions .

Medicinal Chemistry

The compound’s structure, featuring a piperidine ring, is commonly found in molecules with significant pharmacological activity. It could serve as a scaffold for developing new therapeutic agents, particularly due to its amine group that allows for easy modification and conjugation with other pharmacophores .

Materials Science

Although direct applications in materials science are not explicitly mentioned, the compound’s potential for functionalization could be of interest for creating novel materials, especially in the context of bioconjugation and the development of smart drug delivery systems .

Drug Development

It serves as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs (proteolysis-targeting chimeras), which are a new class of drugs that target proteins for degradation. This application is particularly relevant in the context of targeted cancer therapies .

Molecular Biology

The compound’s ability to bind with protein kinases suggests its utility in studying protein phosphorylation, a process vital for regulating cellular activities such as transcription, translation, and signal transduction pathways .

Synthetic Chemistry

Piperidine derivatives like this compound are valuable in synthetic chemistry for their versatility and reactivity. They can be used to synthesize a wide range of complex molecules, potentially leading to the discovery of new drugs and materials .

作用机制

Target of Action

The primary target of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic stability.

Mode of Action

It is believed to interact with its target, the serine/threonine-protein kinase chk1, possibly inhibiting its activity . This could lead to disruption of the cell cycle and potentially induce apoptosis in cells with DNA damage.

Biochemical Pathways

The biochemical pathways affected by 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile are likely related to cell cycle regulation and DNA damage response. By inhibiting Chk1, this compound could disrupt the normal progression of the cell cycle and affect downstream processes such as DNA repair and apoptosis .

Result of Action

The molecular and cellular effects of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile’s action would likely involve changes in cell cycle progression, potentially leading to cell cycle arrest, impaired DNA repair, and induction of apoptosis . These effects could contribute to the compound’s potential therapeutic effects.

属性

IUPAC Name |

3-[[4-(aminomethyl)piperidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c15-9-12-4-6-17(7-5-12)11-14-3-1-2-13(8-14)10-16/h1-3,8,12H,4-7,9,11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJGPABVBNEXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

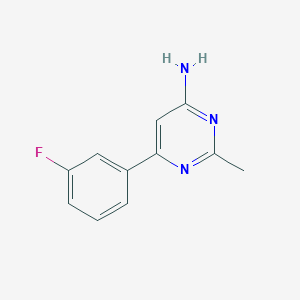

![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464590.png)

![[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464591.png)

![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1464592.png)

![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine](/img/structure/B1464594.png)

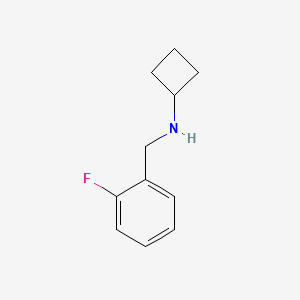

![N-[(2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1464599.png)

![[1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464604.png)

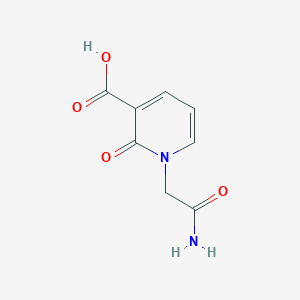

![1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464606.png)

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464609.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464610.png)